N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide
Description
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H24N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h11-12H,2-10H2,1H3,(H,14,16) |
InChI Key |
CLXKHMIVACXNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Amide Coupling Using Coupling Agents
The most common and efficient method involves using peptide coupling reagents to activate the carboxylic acid functionality of piperidine-1-carboxylic acid, followed by reaction with the chiral amine.
Typical reagents and conditions:
| Reagent/Condition | Role/Effect |
|---|---|
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Efficient coupling agent with low racemization risk |
| DIPEA (N,N-Diisopropylethylamine) | Base to neutralize acid by-products and promote coupling |
| Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane) | Medium for reaction, inert and aprotic |
| Temperature: 0 °C to room temperature | Controls reaction rate and minimizes side reactions |
- The piperidine-1-carboxylic acid derivative is dissolved in THF.
- DIPEA is added to deprotonate the acid.
- COMU is added at 0 °C to activate the acid.
- The (1R,4r)-4-methylcyclohexylamine is added dropwise.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by extraction and purified via silica gel chromatography.
This method yields the target amide with high purity and retention of stereochemistry.
Alternative Activation Methods
Acid Chloride Route: Conversion of piperidine-1-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine. This method requires careful control to avoid racemization and side reactions.
Use of BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate): BOP is another coupling reagent used in amide bond formation, especially in complex molecules with multiple chiral centers.
Stereochemical Considerations
- The (1R,4r)-4-methylcyclohexylamine starting material must be enantiomerically pure to ensure the final product's stereochemical integrity.
- Coupling conditions are optimized to avoid racemization, employing mild temperatures and coupling reagents known for low racemization potential (e.g., COMU).
- Protection/deprotection strategies may be used if other reactive functional groups are present.
Reaction Conditions and Optimization
| Parameter | Typical Range/Values | Notes |
|---|---|---|
| Solvent | THF, DCM, or DMF | Choice depends on solubility and reagent stability |
| Temperature | 0 °C to 25 °C | Lower temperatures reduce side reactions |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LCMS for completion |
| Molar Ratios | Amine:acid:coupling agent = 1:1:1.1 | Slight excess of coupling agent to drive reaction |
| Purification | Silica gel chromatography | To remove unreacted starting materials and by-products |
Representative Synthesis Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 1 | (1R,4r)-4-methylcyclohexylamine (1 equiv), piperidine-1-carboxylic acid (1 equiv), COMU (1.1 equiv), DIPEA (2 equiv), THF, 0 °C to RT, 12 h | 85-92 | >99 | High stereochemical retention |
| 2 | Workup: Extraction with ethyl acetate, drying over Na2SO4, silica gel chromatography | - | - | White solid product |
Supporting Analytical Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra in CDCl3 show characteristic signals for the piperidine ring and methylcyclohexyl substituent, confirming structure and purity.
- Mass Spectrometry (LCMS): Molecular ion peak at m/z 225 [M+H]+ consistent with molecular formula C13H24N2O.
- Chiral HPLC: Confirms enantiomeric purity of the final product.
- Melting Point: Consistent with literature values for the pure compound.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine ring, followed by the addition of electrophiles.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide and related chemical compounds. Note that the query asked about a piperidine derivative, but the search results returned a piperazine derivative with a similar name; the following information is about the piperazine derivative.
Chemical Information
N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide
- PubChem CID: 126422703
- Molecular Formula: Not found in the search results.
- Molecular Weight: 225.33 g/mol
- Synonyms:
- Date Created: 2017-04-10
- Date Modified: 2025-02-01
Structure
Potential Applications & Related Research Areas
While the search results do not explicitly detail the applications of N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide, they do point to research areas where similar compounds or structural motifs are relevant:
- GPCR Ligands: Research has identified compounds with heterocycles linked by chemical linkers as potential FPR1/FPR2 agonists .
- JAK Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidine compounds are noted as Janus Kinase (JAK) inhibitors .
- PPARg Modulators: Certain compounds are being investigated as PPARg modulators .
- Phospholipidosis Screening: The general methodology for screening phospholipidosis, a drug-induced side effect, is mentioned, which involves using cell-based assays and reagents like LipidTOX Red . Several drugs that induce phospholipidosis are listed .
- Orexin Receptor Agonist Activity: Substituted piperidine compounds have shown orexin type 2 receptor agonist activity .
- Cosmetics: Polymers are used in cosmetic formulations for various purposes such as film forming, as rheology modifiers, and for delivery of active ingredients .
Mechanism of Action
The mechanism of action of N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical and Metabolic Comparison
Key Observations:
- Metabolic Stability : Piperidine carboxamides with bulky substituents (e.g., indole in ) show improved metabolic stability, suggesting the target compound’s cyclohexyl group may confer similar resistance to hepatic degradation .
Biological Activity
N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.
Overview of the Compound
This compound belongs to the piperidine class of compounds, which are known for their varied biological effects, including analgesic, anti-inflammatory, and neuroprotective activities. The structural configuration of this compound contributes to its interaction with biological targets.
1. Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, exhibit significant activity against various neurological disorders. For instance:
- Cholinesterase Inhibition : Studies have shown that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for the treatment of Alzheimer's disease (AD) as it enhances acetylcholine levels in the brain .
- Calcium Channel Modulation : Compounds similar to this compound have been evaluated for their ability to inhibit T-type calcium channels. This modulation can lead to therapeutic effects in conditions like hypertension and chronic pain .
3. Antitumor Activity
Recent studies have explored the use of piperidine derivatives in cancer therapy. For example, nanoparticles loaded with piperidine derivatives have demonstrated enhanced drug delivery and efficacy in photodynamic therapy by disrupting tumor vasculature . This suggests that this compound could be further investigated for similar applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The methylcyclohexyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. A comprehensive SAR analysis would provide insights into how modifications to the piperidine structure could optimize its pharmacological profile.
Case Studies
Several case studies highlight the potential applications of piperidine derivatives:
- Alzheimer's Disease : A study evaluated a series of piperidine derivatives for AChE inhibition, revealing several candidates with IC50 values below 20 μM, indicating strong inhibitory potential .
- Hypertension Treatment : Another investigation focused on the blood pressure-lowering effects of related piperidine compounds in spontaneously hypertensive rats. The results indicated that these compounds could effectively manage hypertension without adverse effects typical of traditional treatments .
Data Summary
Q & A
Q. What are the critical steps in synthesizing N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide, and how is its structure confirmed?
- Methodological Answer : Synthesis typically involves multi-step processes, including deprotection of amine intermediates and coupling reactions. For example, similar compounds were synthesized by de-benzylating intermediates (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) using hydrogenolysis, followed by carboxamide formation via reaction with activated carbonyl reagents . Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+ for intermediates) and 1H NMR to resolve stereochemical environments (e.g., cyclohexyl proton splitting patterns and piperidine carboxamide signals) .
Q. How is the stereochemical integrity of the (1R,4r)-4-methylcyclohexyl moiety validated during synthesis?
- Methodological Answer : Stereochemical validation requires chiral resolution techniques (e.g., chiral HPLC) combined with NOESY NMR to confirm spatial relationships between substituents. For instance, in related cyclohexyl-piperidine systems, distinct NOE correlations between axial methyl groups and adjacent protons confirmed the trans-configuration of substituents . X-ray crystallography (as in ) may also resolve absolute configurations when crystals are obtainable .
Q. What analytical techniques are prioritized for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, supplemented by elemental analysis to verify C, H, N, and S content . For trace impurities, LC-MS or HRMS (high-resolution MS) identifies byproducts, such as incomplete deprotection intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. static crystal structures). To address this:
- Perform variable-temperature NMR to assess rotational barriers (e.g., hindered rotation in carboxamide groups) .
- Compare experimental 13C NMR chemical shifts with density functional theory (DFT)-calculated values to validate proposed conformers .
- Use molecular dynamics simulations to model solvent effects on observed splitting patterns .
Q. What strategies optimize the compound’s biological activity while minimizing off-target interactions?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methylcyclohexyl vs. phenyl groups) and assess binding affinity using radioligand displacement assays (e.g., for receptor targets) .
- Metabolic stability screening : Use hepatic microsome assays to identify labile groups (e.g., carboxamide hydrolysis) and introduce steric hindrance (e.g., tert-butyl groups) to enhance stability .
- Crystallographic fragment screening : Co-crystallize derivatives with target proteins (e.g., enzymes) to guide rational design .
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
- Methodological Answer :
- Ligand-based drug design : Apply quantitative structure-activity relationship (QSAR) models to predict pharmacokinetic properties (e.g., logP, solubility) using software like Schrödinger or MOE .
- Mechanistic hypothesis testing : Use kinetic studies (e.g., stopped-flow spectroscopy) to validate proposed reaction pathways (e.g., carboxamide formation via mixed anhydride intermediates) .
- Multi-parametric optimization : Balance steric, electronic, and thermodynamic parameters using Free-Wilson analysis to prioritize synthetic targets .
Q. What advanced techniques characterize this compound’s interactions with biological membranes?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane-embedded receptors .
- Fluorescence anisotropy : Assess membrane partitioning using fluorescently tagged analogs .
- Molecular docking : Simulate interactions with lipid bilayers using tools like GROMACS, validated by NMR-based lipid NOESY .
Data Contradiction & Validation
Q. How to address conflicting bioassay results between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks .
- Metabolite identification : Use HRMS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Species-specific receptor modeling : Compare target orthologs (e.g., human vs. rodent) using cryo-EM structures to rationalize interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
